3-(2-ethylphenyl)pyrrolidine
Description
Properties
CAS No. |
1247925-28-5 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.3 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Phenylpyrrolidine Derivatives
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of the 3-arylpyrrolidine scaffold, such as 3-(2-ethylphenyl)pyrrolidine, identifies several logical bond disconnections to simplify the target molecule into readily available starting materials. The primary disconnections involve the carbon-nitrogen bonds of the heterocyclic ring and the carbon-carbon bond linking the aryl substituent to the pyrrolidine (B122466) core.
A common strategy is the disconnection of the C2-N and C5-N bonds, which points towards acyclic precursors like δ-amino ketones or esters that can undergo intramolecular cyclization. An alternative and powerful approach involves a [3+2] cycloaddition pathway. sci-hub.se Here, the retrosynthetic disconnection is made across the C2-C3 and C5-N bonds, simplifying the structure to an azomethine ylide and an alkene dipolarophile. sci-hub.se For the synthesis of a 3-arylpyrrolidine, this would typically involve an azomethine ylide generated from an α-amino acid and an aldehyde, and a styrene (B11656) derivative as the dipolarophile. sci-hub.se For the specific target this compound, this would conceptually be 2-ethylstyrene.
Another key disconnection targets the C3-Aryl bond. This suggests a strategy where a pre-formed pyrrolidine ring, functionalized at the C3 position, undergoes a cross-coupling reaction with an appropriate aryl partner, such as a 2-ethylphenylboronic acid or halide. acs.orgresearchgate.net
Development of Stereoselective Synthetic Routes
The synthesis of chiral 3-phenylpyrrolidine (B1306270) derivatives requires precise control over stereochemistry. Modern synthetic methods have increasingly focused on asymmetric strategies to achieve high enantiomeric and diastereomeric purity.
Asymmetric Approaches to Pyrrolidine Ring Formation
Asymmetric synthesis of the pyrrolidine ring is achieved through several catalytic and stoichiometric approaches. Organocatalysis has emerged as a powerful tool, utilizing small chiral organic molecules to induce enantioselectivity. mdpi.comnih.gov For instance, Cinchona alkaloid-based primary amines have been used to promote novel cyclization reactions, yielding highly enantioenriched pyrrolidine-2,2-dicarboxylates which are precursors to substituted prolines. rsc.org Similarly, bifunctional amino-squaramide catalysts derived from cinchonidine (B190817) have proven effective in cascade reactions to produce highly substituted pyrrolidines with a quaternary stereocenter at the 3-position. rsc.org
Metal-catalyzed asymmetric reactions provide another robust avenue. Chiral phosphoric acids have been successfully employed as catalysts in "clip-cycle" syntheses, where an enantioselective intramolecular aza-Michael cyclization forms the pyrrolidine ring with high enantioselectivity. acs.orgwhiterose.ac.uk Furthermore, the catalytic asymmetric 1,3-dipolar cycloaddition between an azomethine ylide and an activated alkene, often catalyzed by copper(I) or silver-based complexes with chiral ligands, is a cornerstone for enantioselective pyrrolidine synthesis.
A photo-enzymatic cascade process represents an innovative one-pot approach. This method combines a light-driven C-N cross-coupling to form the N-phenylpyrrolidine scaffold, followed by a biocatalytic carbene transfer using an engineered carbene transferase, to achieve enantioselective C(sp³)–H functionalization of the ring with superior stereoselectivity (up to 99% ee). rsc.org
| Catalyst/Method | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Cinchonidine-derived amino-squaramide | Organocatalytic Cascade Reaction | Forms highly substituted pyrrolidines with a C3-quaternary center in high enantio- and diastereoselectivities. | rsc.org |
| Chiral Phosphoric Acid | Asymmetric "Clip-Cycle" (aza-Michael) | Accommodates a range of substitutions to form 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines with high enantioselectivities. | acs.orgwhiterose.ac.uk |
| Engineered SD-VHbCH Carbene Transferase | Photo-enzymatic Cascade | Enantioselective C(sp³)–H functionalization of saturated N-heterocycles; provides up to 99% ee. | rsc.org |
| Cinchona Alkaloid Primary Amine | Organocatalytic Cyclization | Yields pyrrolidine-2,2-dicarboxylates with high enantioselection, which can be converted to disubstituted prolines. | rsc.org |
Control of Relative and Absolute Stereochemistry
Achieving control over both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is critical. In multicomponent reactions, the stereochemistry of the final pyrrolidine can be directed by using optically active starting materials, such as phenyldihydrofuran, which allows for the diastereoselective construction of up to three stereogenic centers in a single operation. nih.gov The absolute configuration of the newly formed centers is often confirmed by X-ray crystallography of a derivative. nih.gov
In 1,3-dipolar cycloadditions, the relative stereochemistry (endo vs. exo) can be difficult to control, often leading to mixtures. scholaris.ca However, strategies have been developed to force the reaction through a specific mechanistic path to yield a single diastereomer. One such method involves forcing the demetalation of tin- or silicon-substituted iminium ions, which, followed by cycloaddition and a subsequent nucleophilic cyclization, builds structural complexity in a fully controlled one-pot cascade. scholaris.ca
Metal chelation can also enforce stereocontrol. In a one-pot, three-component synthesis of trisubstituted pyrrolidines, metal chelation is proposed to facilitate the formation of an azomethine ylide in a conformation that leads to a highly diastereoselective [3+2] cycloaddition. acs.org The use of chiral phosphoric acid catalysts has been shown to be effective in controlling the stereochemical outcome of intramolecular aza-Michael reactions, with DFT studies supporting the cyclization as the rate- and stereochemistry-determining step. acs.orgwhiterose.ac.uk
Multicomponent Reaction Strategies for Scaffold Assembly
Multicomponent reactions (MCRs) are highly efficient for building complex molecular scaffolds like the 3-phenylpyrrolidine core from simple precursors in a single synthetic step, embodying principles of atom and step economy. tandfonline.comcitedrive.com
A prevalent MCR for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of an in situ-generated azomethine ylide with a dipolarophile. tandfonline.comcitedrive.comrsc.org In a typical three-component setup, an α-amino acid (e.g., sarcosine (B1681465) or glycine (B1666218) methyl ester), an aldehyde or ketone (e.g., isatin (B1672199) or acenaphthenequinone), and an alkene (the dipolarophile) react to form highly functionalized spiro-pyrrolidines. tandfonline.comrsc.orgrsc.org The azomethine ylide is transiently formed from the condensation of the amino acid and the carbonyl compound. tandfonline.com This dipole then reacts with an electron-deficient alkene to construct the five-membered ring. rsc.org
These MCRs can be promoted by various means, including thermal conditions, microwave irradiation, or catalysis. tandfonline.com For instance, a one-pot, three-component reaction between aldehydes, amino acid esters, and chalcones, initiated by iodine, can produce pyrrolidine-2-carboxylates. tandfonline.com Another strategy involves a nitro-Mannich/hydroamination cascade using a combination of base and gold(I) catalysis to yield substituted pyrrolidines with three stereocenters in high yields and good diastereoselectivity. rsc.org
| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Isatin, Glycine methyl ester, (Z)-5-arylidine-2-thioxothiazolidin-4-ones | Et3N, Acetonitrile, Reflux | Rhodanine-substituted spirooxindole pyrrolidines | tandfonline.com |
| [3+2] Cycloaddition | Secondary α-amino acids, Dialkyl acetylenedicarboxylate, 3-Methyleneoxindoles | Ethanol (B145695), Reflux | Functionalized spiro[indoline-3,2′-pyrrolizines] | rsc.org |
| Nitro-Mannich/Hydroamination | Nitroalkanes, Aldehydes, Amines | Base and Gold(I) Catalysis | Substituted pyrrolidines with three stereocenters | rsc.org |
| Domino Cyclization | Primary amine, Acetylene dicarboxylate, Formaldehyde | TBAB, Water | Highly functionalized pyrrolidines | rasayanjournal.co.in |
Catalytic Approaches in Pyrrolidine Synthesis
Catalysis, particularly using transition metals, offers powerful and versatile methods for synthesizing 3-phenylpyrrolidine derivatives through various bond-forming processes.
Metal-Catalyzed Cycloadditions and Cross-Couplings
Transition metal catalysts are instrumental in the synthesis of pyrrolidines, with palladium, rhodium, and copper being particularly prominent. sci-hub.se Palladium-catalyzed reactions are especially versatile. sci-hub.se An intramolecular Heck reaction on an N-protected aryl-substituted diallylamine (B93489) derivative can be used to construct the pyrrolidine ring, which after subsequent reduction and deprotection steps, yields the 3-arylpyrrolidine. sci-hub.se
Rhodium catalysis has been effectively applied in the asymmetric hydroarylation of N-protected 3-pyrrolines. Using a hydroxorhodium complex with a chiral ligand like (R)-segphos, various arylboroxines can be added across the double bond to give 3-arylpyrrolidines in high yield and with excellent enantioselectivity. acs.org This method is notable for proceeding under neutral conditions and its key step is believed to be the protonation of an aryl-rhodium intermediate. acs.org
Copper(I) salts are frequently used to catalyze three-component reactions involving an imine, a diazo ester, and a dipolarophile, leading to substituted pyrrolidines with good to excellent diastereoselectivity. sci-hub.se A more recent innovation merges palladium and photoredox catalysis for the aerobic intramolecular oxidative carbonylation of enamides, providing an efficient route to heterocyclic structures. beilstein-journals.org
| Metal Catalyst | Ligand | Reaction Type | Substrates | Key Feature | Reference |
|---|---|---|---|---|---|
| [Rh(OH)((R)-segphos)]2 | (R)-segphos | Asymmetric Hydroarylation | 3-Pyrroline, Arylboroxine | High enantioselectivity under neutral conditions. | acs.org |
| Grubbs' Catalyst / Pd-C | N/A | Ring-Closing Metathesis / Heck Reaction | N-diallyl sulfonamide | Multi-step sequence to form the 3-arylpyrrolidine scaffold. | sci-hub.se |
| [Cu(OTf)]2·C6H6 | N/A | Three-component coupling | Imine, Ethyl diazoacetate, Dipolarophile | Catalyzes azomethine ylide formation for cycloaddition. | sci-hub.se |
| Ru-porphyrin complex | Porphyrin | Three-component coupling | N-benzylidene imine, α-diazo ester, alkene | Catalyzes reaction of metallocarbenoids with imines to form transient ylides. | sci-hub.se |
Organocatalytic Methods for Ring Formation
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of highly functionalized pyrrolidines. These methods avoid the use of metal catalysts, which can be toxic and difficult to remove from the final product.
A prominent organocatalytic approach involves the conjugate addition of aldehydes to nitro-olefins. For instance, the reaction between various aldehydes and β-nitroacrolein dimethyl acetal (B89532) can be catalyzed by commercially available organocatalysts at a loading of 10 mol%. nih.gov This process yields highly functionalized nitroaldehydes with excellent stereoselectivity. nih.gov These intermediates can then be transformed into highly enantioenriched pyrrolidines bearing two or three contiguous stereocenters. nih.gov Specifically, 3,4-disubstituted pyrrolidines are accessible through a one-step chemoselective reduction of the nitro group followed by intramolecular reductive amination. nih.gov
Another notable organocatalytic method is the [3+2] cycloaddition reaction. The reaction between an azomethine ylide and an olefin, catalyzed by a chiral organocatalyst, can produce polysubstituted pyrrolidines with high diastereo- and enantioselectivity. This method is particularly valuable for creating complex pyrrolidine structures from simple, readily available starting materials.
Table 1: Key Features of Organocatalytic Pyrrolidine Synthesis
| Feature | Description | Reference |
| Catalyst Type | Chiral secondary amines, phosphoric acids | nih.gov |
| Key Reactions | Michael addition, [3+2] cycloaddition | nih.gov |
| Advantages | High enantioselectivity, mild reaction conditions, metal-free | nih.gov |
| Starting Materials | Aldehydes, nitroalkenes, imines, olefins | nih.gov |
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pyrrolidine derivatives to minimize environmental impact and enhance safety. These principles focus on the use of renewable resources, waste reduction, and the use of less hazardous solvents and reagents.
One significant green approach is the use of water or ethanol-water mixtures as a solvent system. For example, a one-pot, three-component domino reaction of (E)-3-(2-nitrovinyl)-indoles, isatins, and chiral polycyclic α-amino acids has been successfully carried out in an ethanol-water medium at room temperature without a catalyst. rsc.org This method provides high yields of novel polycyclic pyrrolidine-fused spirooxindoles and avoids the use of toxic solvents and column chromatography for purification. rsc.org
The use of microwave-assisted organic synthesis (MAOS) also aligns with green chemistry principles by significantly reducing reaction times and often improving yields, thereby increasing synthetic efficiency. nih.gov Furthermore, the development of catalytic systems that are inexpensive and environmentally benign, such as using potassium carbonate as a catalyst in aqueous media, demonstrates a move towards more sustainable chemical processes. vjs.ac.vnresearchgate.net For instance, N-methylpyrrolidine has been successfully synthesized using methylamine (B109427) and 1,4-dibromobutane (B41627) in water with K2CO3 as a catalyst at a moderate temperature. vjs.ac.vnresearchgate.net
Table 2: Green Chemistry Approaches in Pyrrolidine Synthesis
| Principle | Application in Pyrrolidine Synthesis | Reference |
| Alternative Solvents | Use of water or ethanol-water mixtures. | rsc.orgvjs.ac.vnresearchgate.net |
| Energy Efficiency | Microwave-assisted organic synthesis (MAOS) to reduce reaction times. | nih.gov |
| Catalysis | Use of non-toxic, inexpensive catalysts like K2CO3 or catalyst-free reactions. | rsc.orgvjs.ac.vnresearchgate.net |
| Atom Economy | One-pot, multi-component reactions to maximize the incorporation of starting materials into the final product. | rsc.org |
Functionalization and Derivatization Strategies
The functionalization and derivatization of the 3-phenylpyrrolidine scaffold are crucial for modulating its biological activity and physicochemical properties. These strategies allow for the introduction of various substituents at different positions of the pyrrolidine ring and the phenyl group.
Direct C-H bond functionalization has emerged as a powerful strategy for the late-stage modification of the pyrrolidine ring. For instance, the α-arylation of pyrrolidines can be achieved in a one-pot method, providing a green and practical alternative to metal-mediated functionalization. rsc.org Catalytic arylation of N-phenylpyrrolidine at the sp3 C-H bond has been demonstrated using a ruthenium catalyst, showcasing a method for direct and selective functionalization without the need for a directing group. nih.gov
Enzymatic C-H functionalization offers a highly selective method for modifying the pyrrolidine scaffold. Engineered variants of cytochrome P450 have been used for the enantioselective α-C−H functionalization of pyrrolidines via a carbene transfer reaction, achieving high yields and stereoselectivity. rochester.edu This biocatalytic approach can be applied to complex drug scaffolds for late-stage modifications. rochester.eduresearchgate.net
Derivatization can also be achieved through traditional synthetic transformations. For example, the introduction of a methyl group at the 2-position of the pyrrolidine ring and an amide substituent on the phenyl group has been shown to be effective in optimizing the activity of certain 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives. nih.gov Furthermore, the synthesis of various analogs through Suzuki cross-coupling reactions allows for the exploration of a wide range of substituents on the phenyl ring. nih.gov
Chemical Reactivity and Transformation of the 3 2 Ethylphenyl Pyrrolidine Core
Exploration of Electrophilic and Nucleophilic Substitution Reactions
The 3-(2-ethylphenyl)pyrrolidine core possesses distinct sites for both electrophilic and nucleophilic substitution reactions, enabling a wide range of chemical transformations.
Electrophilic Substitution on the Phenyl Ring:
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution. The ethyl group at the ortho position is an activating group, directing incoming electrophiles primarily to the para and other ortho positions. Common electrophilic substitution reactions include:
Nitration: Treatment with nitric acid in the presence of a strong acid catalyst like sulfuric acid introduces a nitro group onto the aromatic ring. masterorganicchemistry.com This reaction proceeds through the formation of a nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) leads to the introduction of a sulfonic acid group (-SO₃H). masterorganicchemistry.com The active electrophile in this case is believed to be HSO₃⁺. masterorganicchemistry.com
Halogenation: The introduction of halogen atoms (e.g., Cl, Br) can be achieved using appropriate halogenating agents and a Lewis acid catalyst. masterorganicchemistry.com
The specific regioselectivity of these reactions can be influenced by the steric hindrance imposed by the ethyl group and the pyrrolidine (B122466) substituent.
Nucleophilic Substitution at the Pyrrolidine Nitrogen:
The nitrogen atom of the pyrrolidine ring is a nucleophilic center and readily participates in substitution reactions. gacariyalur.ac.in A common reaction is N-alkylation, where the nitrogen atom displaces a leaving group from an alkyl halide or a similar electrophilic species. rsc.org For instance, reaction with 1-bromo-3-(2-bromoethyl)benzene (B1315802) results in the formation of 1-(3-bromophenethyl)pyrrolidine. rsc.org
The reactivity of the pyrrolidine nitrogen can be modulated by the presence of protecting groups. For example, the use of a Boc (tert-butoxycarbonyl) protecting group can temper the nucleophilicity of the nitrogen, allowing for selective reactions at other positions of the molecule.
Substitution Reactions on the Pyrrolidine Ring:
While less common than reactions on the nitrogen or the phenyl ring, substitution reactions on the carbon framework of the pyrrolidine ring can be achieved, often requiring specific activation strategies. C-H activation methodologies have emerged as a powerful tool for the direct functionalization of the pyrrolidine ring. nih.gov
Functional Group Interconversions on the Pyrrolidine Ring and Phenyl Moiety
Functional group interconversions (FGIs) are crucial for the late-stage diversification of the this compound scaffold, allowing for the introduction of a wide array of chemical functionalities. kashanu.ac.irmit.edu
Transformations on the Phenyl Moiety:
Functional groups introduced onto the phenyl ring via electrophilic substitution can be further elaborated. For example:
A nitro group can be reduced to an amino group, which can then be subjected to a variety of reactions such as acylation, sulfonylation, or diazotization followed by substitution (Sandmeyer reaction). nih.gov
A sulfonic acid group can be converted to a sulfonyl chloride, which can then react with amines to form sulfonamides.
Modifications of the Pyrrolidine Ring:
The pyrrolidine ring itself can undergo various transformations.
Oxidation: Oxidation of the pyrrolidine ring can lead to the formation of corresponding lactams (pyrrolidinones).
Ring-Opening: Under certain conditions, the pyrrolidine ring can be cleaved to yield acyclic amino compounds.
N-Dealkylation/N-Acylation: The substituent on the nitrogen atom can be removed or replaced. For example, N-benzyl groups can be removed by hydrogenolysis, and the resulting secondary amine can be acylated or alkylated with different substituents.
The following table summarizes some key functional group interconversions applicable to the this compound core:
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |
| Nitro (-NO₂) | H₂, Pd/C or SnCl₂, HCl | Amino (-NH₂) |
| Carboxylic Acid (-COOH) | SOCl₂ or (COCl)₂ | Acyl Chloride (-COCl) |
| Amide (-CONH₂) | P₂O₅ or POCl₃ | Nitrile (-CN) |
| Ester (-COOR) | LiAlH₄ or DIBAL-H | Alcohol (-CH₂OH) |
| Alcohol (-OH) | PBr₃ or SOCl₂ | Alkyl Halide (-CH₂X) |
Scaffold Modification for Analog Design and Libraries
The chemical tractability of the this compound core makes it an excellent starting point for the design and synthesis of analog libraries for structure-activity relationship (SAR) studies. nih.govnih.gov By systematically modifying different parts of the molecule, chemists can explore the chemical space around the core scaffold to optimize biological activity.
Strategies for Analog Synthesis:
Parallel Synthesis: High-throughput synthesis techniques can be employed to generate a large number of analogs in a parallel fashion. This often involves coupling a common this compound core with a diverse set of building blocks. For example, the pyrrolidine nitrogen can be acylated with a library of carboxylic acids to produce a series of amides. rroij.com
Diversity-Oriented Synthesis: This approach aims to create a collection of structurally diverse molecules from a common starting material. By employing a variety of reaction pathways and reagents, a wide range of scaffolds can be generated from the initial this compound core.
Fragment-Based Drug Discovery: The this compound scaffold can be considered a core fragment that can be elaborated by linking it to other small molecules or fragments to improve binding affinity and selectivity for a biological target.
The following table provides examples of how the this compound scaffold can be modified to generate analogs:
| Modification Site | Example Modification | Resulting Analog Type |
| Pyrrolidine Nitrogen | Acylation with various carboxylic acids | N-Acylpyrrolidine analogs rroij.com |
| Phenyl Ring | Introduction of different substituents (e.g., -F, -Cl, -OCH₃) | Substituted phenylpyrrolidine analogs google.com |
| Pyrrolidine Ring | Introduction of substituents at C4 or C5 | Substituted pyrrolidine analogs nih.gov |
| Ethyl Group | Variation of the alkyl chain length (e.g., methyl, propyl) | Alkylphenylpyrrolidine analogs |
The synthesis of such libraries allows for a comprehensive exploration of the SAR, leading to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and predicting the reactivity of molecules. For pyrrolidine (B122466) derivatives, these calculations provide insights into frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial for understanding chemical stability and reactivity. frontiersin.orgmdpi.comarabjchem.org
The HOMO-LUMO energy gap (ΔE) is a key descriptor; a smaller gap generally indicates higher reactivity and lower kinetic stability. frontiersin.org Studies on various heterocyclic compounds, including pyrrolidine derivatives, have used DFT methods like B3LYP with basis sets such as 6-31G* or higher to calculate these properties. arabjchem.orgresearchgate.net For instance, investigations into spiropyrrolidines have shown that derivatives with higher chemical potential (μ) and lower chemical hardness (η) are more reactive, which often correlates with their observed biological activity. mdpi.com The chemical potential signifies the tendency of electrons to escape, and a higher value suggests greater reactivity. frontiersin.org
In the context of 3-(2-ethylphenyl)pyrrolidine, the electron-donating nature of the ethyl group and the π-system of the phenyl ring would significantly influence the electron density distribution across the molecule. DFT calculations would likely show that the HOMO is localized primarily on the electron-rich phenyl ring and the nitrogen atom of the pyrrolidine ring, while the LUMO may be distributed over the aromatic system. The molecular electrostatic potential (MEP) map would visualize these characteristics, with electron-rich (nucleophilic) regions, likely around the nitrogen atom, shown in red, and electron-poor (electrophilic) regions in blue. frontiersin.orgmdpi.com
A recent 2024 study within the framework of Conceptual Density Functional Theory (CDFT) introduced a new quantum reactivity descriptor to capture the nucleophilic propensity of pyrrolidine derivatives. nih.gov This work highlights the ongoing effort to develop precise computational tools to predict chemical behavior, which could be directly applied to understand the reactivity of this compound. nih.gov
Table 1: Representative Global Reactivity Descriptors for Pyrrolidine Analogs (Illustrative) This table presents example data from related heterocyclic compounds to illustrate the typical outputs of quantum chemical calculations, as direct data for this compound is not available.
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) (eV) | Chemical Potential (μ) (eV) | Source |
|---|---|---|---|---|---|---|
| Spiropyrrolidine 4a | -6.477 | -1.979 | 4.498 | 0.818 | -4.228 | mdpi.com |
| Spiropyrrolidine 9a | -6.942 | -1.579 | 5.363 | 1.139 | -4.261 | mdpi.com |
| Spiropyridoindolepyrrolidine 7a | -5.58 | -1.82 | 3.76 | 1.88 | -3.70 | frontiersin.org |
These calculations are instrumental in predicting stability and reactivity, guiding synthetic efforts and explaining observed chemical properties. nih.govacs.org
Conformational Analysis of the Pyrrolidine Ring System
The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (or "endo"/"exo") and "twist" forms. researchgate.netfrontiersin.org The specific conformation adopted by a substituted pyrrolidine, such as this compound, is influenced by the nature and position of its substituents.
Conformational analysis using both computational methods (like DFT and Møller–Plesset perturbation theory, MP2) and experimental techniques (like NMR spectroscopy and X-ray crystallography) is crucial for understanding the three-dimensional structure. researchgate.netrsc.org The Cremer-Pople puckering parameters (Q, θ, and φ) are often calculated to precisely describe the ring's conformation. iucr.org
For 3-substituted pyrrolidines, the substituent's steric bulk and electronic properties determine the preference for pseudo-equatorial or pseudo-axial positioning, which in turn dictates the ring pucker. In a compound like this compound, the bulky 2-ethylphenyl group would strongly favor a pseudo-equatorial orientation to minimize steric hindrance. This preference would lock the pyrrolidine ring into a specific predominant conformation. Studies on 4-tert-butylprolines have shown that a bulky substituent forces a pseudo-equatorial orientation, leading to predictable puckering effects. researchgate.net
Quantum mechanical calculations on related systems, such as 5-phenylpyrrolidine-2-carboxylate, have determined that a Cγ-endo pucker is energetically more stable than the Cγ-exo state by about 1.2 kcal/mol in solution. frontiersin.org Similar calculations for this compound would quantify the energy differences between possible conformers, revealing the most stable three-dimensional structure, which is essential for understanding its interaction with biological targets. nih.gov
Table 2: Examples of Pyrrolidine Ring Conformations in Substituted Analogs This table provides examples from crystallographic and computational studies on related molecules to illustrate the types of conformations observed.
| Compound | Ring Conformation | Method | Puckering Parameters (if available) | Source |
|---|---|---|---|---|
| 4'-fluorophenyl-dispiro-pyrrolidine derivative (Molecule A) | Envelope | X-ray Crystallography | Q = 0.435 Å, φ = 152.3° | iucr.org |
| 4'-fluorophenyl-dispiro-pyrrolidine derivative (Molecule B) | Twist | X-ray Crystallography | Q = 0.411 Å, φ = 338.3° | iucr.org |
| 5-phenylpyrrolidine-2-carboxylate | Cγ-endo (more stable) | Quantum Mechanics | - | frontiersin.org |
Molecular Modeling and Docking Studies for Theoretical Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger receptor like a protein or enzyme. This method is invaluable for understanding potential intermolecular interactions at a molecular level. For pyrrolidine derivatives, docking studies have been widely used to explore their binding modes with various enzymes. beilstein-journals.orgtandfonline.comnih.gov
In a hypothetical docking study of this compound with a target protein, the molecule's most stable conformer would be placed into the active site of the receptor. The docking algorithm would then explore various binding poses, scoring them based on factors like intermolecular energies, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. beilstein-journals.org
For this compound, the key interaction points would likely involve:
Hydrogen bonding: The secondary amine of the pyrrolidine ring can act as both a hydrogen bond donor and acceptor.
Hydrophobic and π-interactions: The 2-ethylphenyl group would be expected to form significant hydrophobic and π–π or cation–π interactions with nonpolar and aromatic amino acid residues in the binding pocket.
For example, docking studies of pyrrolidine-triazole-aurone hybrids with digestive enzymes revealed that binding energies correlated with experimental inhibitory activities. researchgate.net Similarly, studies on pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors showed that the most potent compounds formed key hydrogen bonds and hydrophobic interactions within the enzyme active sites, consistent with their experimental IC50 values. nih.gov Docking of benzo furoxan pyrrolidine derivatives into the active sites of matrix metalloproteinases (MMPs) also helped to rationalize their potent inhibitory activity. tandfonline.com These examples underscore how molecular docking could be used to generate hypotheses about the molecular targets and binding interactions of this compound. beilstein-journals.orgniscpr.res.in
Table 3: Illustrative Molecular Docking Results for Pyrrolidine Derivatives This table shows example data from docking studies of various pyrrolidine analogs to demonstrate the typical outputs and insights gained.
| Pyrrolidine Derivative | Target Enzyme | Key Interacting Residues (Example) | Binding Affinity / Score (Example) | Source |
|---|---|---|---|---|
| 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione | iNOS | Cys200, Ser242 | -9.51 kcal/mol | beilstein-journals.org |
| Benzo furoxan pyrrolidine (20a) | MMP-2 | Not specified | Not specified (IC50 = 0.102 µM) | tandfonline.com |
| 3,4-disubstituted pyrrolidine sulfonamide (C19) | Dopamine Transporter (DAT) | TYR 124, ASP 475, GLU 480 | Not specified | arabjchem.org |
Pharmacophore Modeling and 3D-QSAR Analysis (in non-clinical context)
Pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) are ligand-based drug design methods used when the 3D structure of the target is unknown or when analyzing the structural requirements for activity across a series of compounds. nih.govscitechjournals.com
A pharmacophore model is an ensemble of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that is necessary to ensure the optimal molecular interactions with a specific target structure. For a series of active pyrrolidine derivatives, a common pharmacophore could be generated to define the essential spatial arrangement of these features. nih.govjuniperpublishers.com
3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), build upon this by creating a quantitative model that correlates the 3D properties of molecules with their activities. nih.govpharmacophorejournal.com These models generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive/negative electrostatic potential) would increase or decrease activity.
For a hypothetical series including this compound, a 3D-QSAR model might reveal:
A large, sterically favored region corresponding to the position of the 2-ethylphenyl group, indicating that bulk is tolerated or preferred.
A hydrogen bond donor/acceptor feature centered on the pyrrolidine nitrogen.
A hydrophobic region mapped onto the phenyl ring.
Studies on pyrrolidine derivatives as neuraminidase inhibitors have successfully used these techniques. A 3D-QSAR study yielded statistically robust models (CoMFA q² = 0.720, r² = 0.947; CoMSIA q² = 0.644, r² = 0.885), providing predictive insights into the structural requirements for inhibition. nih.gov Similar studies on cyanopyrrolidine derivatives as DPP-IV inhibitors also generated highly predictive 3D-QSAR models (q² = 0.9866), which, combined with pharmacophore modeling, offered a blueprint for designing new, more potent compounds. scitechjournals.comjuniperpublishers.com These approaches could be powerfully applied to a series of analogs of this compound to guide the synthesis of molecules with optimized properties.
In Silico Prediction of Molecular Properties (excluding ADMET, but e.g. reactivity, stability related)
Beyond direct quantum chemical calculations, various in silico models are used to predict a wide range of molecular properties related to chemical reactivity and stability. These predictions are often derived from the fundamental electronic structure data obtained from DFT calculations.
Key predicted properties include:
Global Reactivity Descriptors: As discussed in section 4.1, parameters like chemical hardness (η), softness (S), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies. A molecule with low hardness and high softness is considered more reactive. frontiersin.orgmdpi.com For instance, studies on spiropyrrolidines have directly linked higher calculated reactivity (lower hardness) to higher observed biological activity. mdpi.com
Relative Stability of Intermediates: Computational methods can be used to calculate the relative energies and stabilities of potential reaction intermediates, such as iminium ions formed from pyrrolidine precursors. A computational study using the M06-2X method examined the equilibrium between various carbonyl compounds and pyrrolidine-derived iminium ions, providing a quantitative scale of their relative stability to hydrolysis. acs.org Such an analysis for this compound could predict its propensity to form and maintain such intermediates in catalytic cycles.
Nucleophilicity and Electrophilicity: Specific indices can be calculated to quantify the nucleophilic or electrophilic character of different sites within a molecule. The MEP surface provides a qualitative view, while quantitative descriptors derived from CDFT can rank the nucleophilic power of a series of pyrrolidines. nih.gov
These in silico predictions provide a rapid, cost-effective way to screen compounds and prioritize synthetic targets based on desired reactivity or stability profiles, complementing experimental investigations. researchgate.netache-pub.org.rs
Biological Interactions and Mechanistic Studies in Vitro and Non Human Cellular Models
Identification of Molecular Targets through In Vitro Assays
In vitro assays are crucial for identifying the molecular targets of novel compounds. For the 3-arylpyrrolidine scaffold, these studies have revealed interactions with a range of biological molecules, including receptors and enzymes.
Research into 3-arylpyrrolidine derivatives has demonstrated their ability to bind to various receptors. For instance, a series of 3-phenylpyrrolidine-2,5-diones has been synthesized and evaluated for their anticonvulsant properties, suggesting potential interactions with receptors in the central nervous system. science.gov
Further studies have explored the affinity of 3-arylpyrrolidine derivatives for other receptor types. While specific binding data for a wide range of receptors is not extensively documented for the 3-(2-ethylphenyl)pyrrolidine structure itself, the modular nature of the 3-arylpyrrolidine scaffold allows for modifications that can be tailored to target specific receptors. The binding affinity is often influenced by the nature and position of substituents on both the phenyl ring and the pyrrolidine (B122466) nucleus.
The 3-arylpyrrolidine scaffold has been investigated as a core structure for the design of inhibitors for various enzymes.
Aminoglycoside Acetyltransferase: Derivatives of a pyrrolidine pentamine scaffold, which includes phenyl groups, have been identified as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib), an enzyme responsible for antibiotic resistance. Structure-activity relationship (SAR) studies have highlighted the critical role of the aromatic functionalities for inhibitory activity. nih.govscience.govgoogle.comcore.ac.uk
Matrix Metalloproteinases (MMPs): Novel pyrrolidine derivatives have been designed and synthesized as inhibitors of matrix metalloproteinase-2 (MMP-2). Preliminary biological evaluations have shown that many of these compounds exhibit high selectivity for MMP-2. nih.gov Further research on 3-mercaptopyrrolidine derivatives has yielded potent inhibitors of several MMPs, including MMP-2, MMP-13, and MMP-14, with inhibitory activities in the low nanomolar range. mdpi.comresearchgate.net
Dipeptidyl Peptidase-IV (DPP-IV): The pyrrolidine scaffold is a key component in some DPP-IV inhibitors. A patent has described 4-substituted pyrrolidine formyl thiomorpholine (B91149) derivatives, including those with a 3-phenylpyrrolidine (B1306270) moiety, as DPP-IV inhibitors. google.com This suggests the potential for this class of compounds in the management of type 2 diabetes.
PIKfyve and Acetylcholinesterase: While the pyrrolidine ring is a common motif in many bioactive molecules, specific and potent inhibitors of PIKfyve and acetylcholinesterase based on the simple this compound scaffold are not extensively reported in the reviewed literature. Inhibitors of these enzymes often feature more complex molecular architectures. However, the versatility of the pyrrolidine scaffold suggests that it could be elaborated to target these enzymes.
Elucidation of Structure-Activity Relationships (SAR) based on In Vitro Data
SAR studies are fundamental to understanding how chemical structure influences biological activity. For 3-arylpyrrolidine derivatives, these studies have provided valuable insights into the impact of substituent modifications and stereochemistry.
The biological activity of 3-arylpyrrolidines can be significantly modulated by altering the substituents on both the aromatic ring and the pyrrolidine core.
For inhibitors of aminoglycoside acetyltransferase, the presence of S-phenyl groups on the pyrrolidine scaffold is essential for activity. nih.govscience.govgoogle.comcore.ac.uk In the case of MMP inhibitors based on the 3-mercaptopyrrolidine core, the nature of the substituent at the 4-position of the pyrrolidine ring plays a crucial role in determining the inhibitory potency and selectivity. mdpi.comresearchgate.net
The following table summarizes the impact of substituent modifications on the biological activity of various 3-arylpyrrolidine derivatives based on available literature.
| Scaffold | Target | Substituent Modification | Impact on In Vitro Activity |
|---|---|---|---|
| Pyrrolidine pentamine | Aminoglycoside Acetyltransferase | Presence of S-phenyl groups | Essential for inhibitory activity nih.govscience.govgoogle.comcore.ac.uk |
| 3-Mercaptopyrrolidine | Matrix Metalloproteinases (MMPs) | Modification at the 4-position | Modulates potency and selectivity mdpi.comresearchgate.net |
| 3-Benzylidene pyrrolidine-2,5-dione | Syk kinase | Varied benzylidene substituents | Good inhibitory activities in the low micromolar to submicromolar range nih.gov |
Stereochemistry plays a pivotal role in the interaction of chiral molecules with biological targets. The 3-arylpyrrolidine scaffold typically contains at least one stereocenter at the 3-position of the pyrrolidine ring, leading to different enantiomers that can exhibit distinct biological activities.
In the context of aminoglycoside acetyltransferase inhibitors, the stereochemical conformation at the R2 position of the pyrrolidine pentamine scaffold was found to be critical for activity. Furthermore, while the aromatic functionality at the R4 position was essential, the stereochemistry at this position was also a key determinant of inhibitory potential. nih.govscience.govgoogle.comcore.ac.uk For MMP inhibitors based on the 3-mercaptopyrrolidine framework, a shift in preference from a cis to a trans stereochemistry was observed with certain modifications, leading to increased stability and biological compatibility. mdpi.comresearchgate.net These findings underscore the importance of controlling the stereochemistry in the design of potent and selective 3-arylpyrrolidine-based compounds.
Chemical Probe Development utilizing the Pyrrolidine Scaffold
Chemical probes are small molecules used to study biological systems. The development of selective and potent chemical probes is essential for target validation and for understanding the physiological roles of proteins. nih.gov The pyrrolidine scaffold, due to its versatility and presence in many bioactive natural products, represents a valuable starting point for the development of chemical probes. cambridgemedchemconsulting.com
While specific chemical probes based on the "this compound" structure are not widely documented, the principles of probe development can be applied to this scaffold. A good chemical probe should exhibit high potency and selectivity for its target. The SAR data generated for 3-arylpyrrolidine derivatives can guide the design of such probes. For instance, by optimizing the substituents on the phenyl and pyrrolidine rings, it is possible to develop molecules that selectively interact with a specific receptor or enzyme. The inclusion of a reporter tag or a reactive group can further functionalize these probes for use in target identification and validation studies. mdpi.com
Analytical Methodological Advancements for Pyrrolidine Characterization
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are paramount for the initial identification and detailed structural confirmation of 3-(2-ethylphenyl)pyrrolidine. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide complementary information regarding the molecular framework and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are indispensable for elucidating the precise connectivity of atoms. nih.govresearchgate.net For a molecule like this compound, ¹H NMR would reveal distinct signals for the protons on the pyrrolidine (B122466) ring, the ethyl group, and the aromatic phenyl ring. The coupling patterns between adjacent protons would confirm their relative positions. Similarly, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, from the aliphatic carbons of the pyrrolidine and ethyl groups to the aromatic carbons of the phenyl ring. catbull.com Advanced techniques like HSQC and HMBC can unambiguously correlate proton and carbon resonances, providing definitive structural proof. nih.gov
Hypothetical ¹H and ¹³C NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 7.10 - 7.30 (m, 4H) | Aromatic (Ar-H) | 142.1 | Aromatic (C-Ar) |
| 3.40 - 3.60 (m, 1H) | Pyrrolidine (CH) | 138.5 | Aromatic (C-Ar) |
| 2.90 - 3.20 (m, 4H) | Pyrrolidine (CH₂) | 129.5 | Aromatic (CH-Ar) |
| 2.65 (q, 2H) | Ethyl (CH₂) | 126.8 | Aromatic (CH-Ar) |
| 1.90 - 2.10 (m, 2H) | Pyrrolidine (CH₂) | 55.2 | Pyrrolidine (CH) |
| 1.20 (t, 3H) | Ethyl (CH₃) | 53.8 | Pyrrolidine (CH₂) |
| 46.5 | Pyrrolidine (CH₂) | ||
| 35.1 | Pyrrolidine (CH₂) | ||
| 26.3 | Ethyl (CH₂) | ||
| 15.4 | Ethyl (CH₃) |
Note: This table represents predicted values based on typical chemical shifts for similar structural motifs and is for illustrative purposes.
Mass Spectrometry (MS) Fragmentation Studies
Mass spectrometry is crucial for determining the molecular weight and obtaining structural information through fragmentation analysis. nih.gov Using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) or Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), the fragmentation pattern of this compound can be studied. researchgate.net
Key fragmentation pathways for related α-pyrrolidinophenone structures often involve the initial loss of the pyrrolidine ring as a neutral amine, which is a facile leaving group. researchgate.netwvu.edu Another common fragmentation is the cleavage of the side chain. For this compound, characteristic fragments would likely arise from:
α-cleavage: The bond adjacent to the nitrogen atom in the pyrrolidine ring can break, leading to a stable immonium ion. This is often a dominant fragmentation pathway for pyrrolidines. catbull.com
Loss of the ethyl group: Cleavage of the ethyl group from the phenyl ring would result in a significant fragment ion.
Ring-opening: The pyrrolidine ring itself can undergo fragmentation.
These fragmentation patterns provide a molecular fingerprint that helps confirm the identity of the compound and distinguish it from isomers. semanticscholar.org
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Since this compound possesses a chiral center at the C3 position of the pyrrolidine ring, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for separating these enantiomers and quantifying the purity of a single enantiomer, a critical parameter in pharmaceutical applications. whiterose.ac.uknih.govnih.gov
Chiral High-Performance Liquid Chromatography (HPLC)
The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. researchgate.net The choice of mobile phase, which can be run in normal-phase, reversed-phase, or polar-organic mode, is optimized to achieve the best resolution between the two enantiomer peaks. nih.gov
For instance, in the analysis of closely related pyrrolidine derivatives, analytical methods have been developed using columns like Chiralcel® or Chiralpak® to achieve baseline separation of the enantiomers. researchgate.net The enantiomeric excess (ee), which measures the purity of one enantiomer relative to the other, is calculated from the peak areas of the two enantiomers in the chromatogram.
Illustrative Chiral HPLC Separation Parameters
| Parameter | Value/Condition |
|---|---|
| Column | Cellulose or Amylose-based CSP (e.g., Chiralpak®) |
| Mobile Phase | Hexane/Isopropanol or Methanol/Acetonitrile gradients |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm |
| Enantiomeric Excess (ee) | Calculated as: ([Area₁ - Area₂] / [Area₁ + Area₂]) x 100% |
X-ray Crystallography for Conformation and Absolute Stereochemistry
While NMR and MS can determine the chemical structure (connectivity) of a molecule, single-crystal X-ray diffraction is the definitive method for establishing its three-dimensional structure, including its conformation and absolute stereochemistry (i.e., whether it is the R or S enantiomer). soton.ac.uksci-hub.se This technique is considered the gold standard for unambiguous stereochemical assignment. nih.gov
To perform this analysis, a single crystal of an enantiomerically pure sample of this compound, or a suitable derivative, is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a precise three-dimensional map of the electron density in the molecule. mdpi.com This map reveals the exact spatial arrangement of every atom.
When using anomalous dispersion, the absolute configuration of the chiral center can be determined without reference to another chiral molecule. mdpi.com This allows for the unequivocal assignment of the R or S configuration to the chiral center at the C3 position of the pyrrolidine ring. The resulting structural data, including bond lengths, bond angles, and torsion angles, provides invaluable insight into the molecule's preferred conformation in the solid state.
Applications in Chemical Biology and Drug Discovery Research
Development of Molecular Tools for Biological Pathway Probing
Small molecule probes are essential tools for dissecting complex biological pathways. While there is no specific information on 3-(2-ethylphenyl)pyrrolidine as a molecular probe, the pyrrolidine (B122466) scaffold, in general, has been incorporated into molecules designed for this purpose. These chemical tools can be used to selectively inhibit or activate specific proteins, allowing researchers to study their function in cellular processes.
The development of such probes often involves the synthesis of derivatives with fluorescent tags or other reporter groups to enable visualization and tracking within biological systems. For example, fluorescently labeled pyrrolidine derivatives could potentially be used to study the localization and dynamics of their target proteins in living cells. The specificity of a probe for its target is paramount to avoid off-target effects that could confound experimental results. nih.gov
Contributions to Chemical Library Diversity and Screening
Chemical libraries are collections of diverse small molecules that are screened to identify new drug leads. The pyrrolidine scaffold is a valuable component in the construction of these libraries due to the wide range of derivatives that can be synthesized. unipa.it Diversity-oriented synthesis strategies are often employed to generate large numbers of structurally distinct pyrrolidine-containing compounds. nih.gov
Future Directions and Research Opportunities
Exploration of Uncharted Synthetic Pathways for Complex Pyrrolidine (B122466) Scaffolds
The synthesis of pyrrolidine derivatives has been a subject of intense investigation, with numerous methods developed to construct this versatile five-membered nitrogen-containing ring. organic-chemistry.org Classical approaches often involve 1,3-dipolar cycloaddition reactions, where azomethine ylides react with various dipolarophiles to generate highly substituted pyrrolidines. nih.govtandfonline.com Other established methods include multi-component reactions, which offer an efficient means to generate molecular diversity by combining three or more reactants in a single step. tandfonline.com
However, the pursuit of novel and more complex pyrrolidine scaffolds necessitates the exploration of uncharted synthetic pathways. Diversity-oriented synthesis (DOS) is a strategic approach aimed at creating structurally diverse and complex molecules, which can be instrumental in discovering new biological activities. mdpi.com Future research will likely focus on developing novel catalytic systems, including the use of chiral catalysts for the asymmetric synthesis of specific stereoisomers, which is crucial for pharmacological activity. mdpi.commdpi.com The development of innovative cyclization strategies, such as those involving C-H activation or electrochemistry, could also open new avenues for accessing previously inaccessible pyrrolidine architectures. organic-chemistry.org
Advanced Mechanistic Studies of Biological Interactions (in vitro)
In vitro studies are fundamental to understanding the biological activity of novel compounds. For pyrrolidine derivatives, these studies often involve assessing their efficacy against various biological targets, such as enzymes or receptors. nih.govconsensus.app For instance, derivatives have been evaluated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govmdpi.commdpi.com
Future mechanistic studies will likely employ more sophisticated in vitro techniques to elucidate the precise molecular interactions between pyrrolidine compounds and their biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide detailed kinetic and thermodynamic data on binding events. High-throughput screening (HTS) methodologies will continue to be crucial for rapidly evaluating large libraries of pyrrolidine derivatives against a panel of biological targets. nih.gov Furthermore, cell-based assays that model disease states more accurately will be essential for understanding the physiological effects of these compounds in a controlled laboratory setting. nih.gov
Integration of Artificial Intelligence and Machine Learning in Pyrrolidine Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. nih.govnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates. cecam.org For the design of novel pyrrolidine derivatives, AI and ML algorithms can be employed to predict the biological activity of virtual compounds, assess their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and even propose novel synthetic routes. springernature.com
Generative models, a subset of AI, can design entirely new pyrrolidine-based molecules with desired properties. springernature.com By learning from existing chemical data, these models can generate structures that are both novel and synthetically accessible. This computational approach can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with the highest probability of success. nih.gov
Development of Sustainable Synthetic Strategies for Pyrrolidine Derivatives
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly chemical processes, often referred to as "green chemistry." semanticscholar.org For the synthesis of pyrrolidine derivatives, this translates to the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions. semanticscholar.org
Microwave-assisted organic synthesis (MAOS) is one such green chemistry approach that has been successfully applied to the synthesis of pyrrolidines, often leading to shorter reaction times and increased yields. nih.govtandfonline.com The use of water or ethanol (B145695) as a solvent, whenever possible, is another key aspect of sustainable synthesis. semanticscholar.org Future research will likely focus on the development of novel catalytic systems that can operate under milder conditions and the use of bio-based starting materials to reduce the reliance on petrochemical feedstocks. The principles of atom economy, which aim to maximize the incorporation of all materials used in the process into the final product, will also be a guiding principle in the development of next-generation synthetic strategies for pyrrolidine derivatives. tandfonline.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
